molecular formula C21H23NO5S B4942318 2,4-DIETHYL 3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2,4-DICARBOXYLATE

2,4-DIETHYL 3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B4942318
M. Wt: 401.5 g/mol
InChI Key: YYFRFBQEOYUNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DIETHYL 3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

The synthesis of 2,4-DIETHYL 3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2,4-DICARBOXYLATE involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . Industrial production methods often involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters under controlled conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2,4-DIETHYL 3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring system can modulate biological pathways by binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Compared to other thiophene derivatives, 2,4-DIETHYL 3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2,4-DICARBOXYLATE is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share the thiophene core but differ in their substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

diethyl 3-methyl-5-[(2-phenylcyclopropanecarbonyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-4-26-20(24)16-12(3)17(21(25)27-5-2)28-19(16)22-18(23)15-11-14(15)13-9-7-6-8-10-13/h6-10,14-15H,4-5,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFRFBQEOYUNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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